![molecular formula C12H15N3 B14897471 6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
6-[(Dimethylamino)methyl]-3-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Dimethylamino)methyl)quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)quinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Dimethylation: The introduction of the dimethylamino group is achieved through nucleophilic substitution reactions. For instance, a common method involves the reaction of a quinoline derivative with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 6-((Dimethylamino)methyl)quinolin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-((Dimethylamino)methyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-((Dimethylamino)methyl)quinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-((Dimethylamino)methyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinolin-3-amine: Similar structure but lacks the dimethylamino group.
6-(Aminomethyl)quinolin-3-amine: Similar structure but has an aminomethyl group instead of a dimethylamino group.
6-(Ethylamino)methyl)quinolin-3-amine: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
6-((Dimethylamino)methyl)quinolin-3-amine is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]quinolin-3-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-9-3-4-12-10(5-9)6-11(13)7-14-12/h3-7H,8,13H2,1-2H3 |
InChI Key |
GLJPGPDFRBJCGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


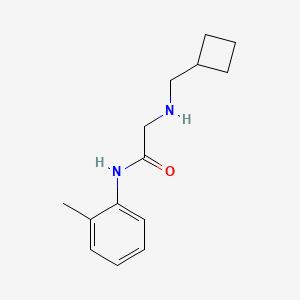
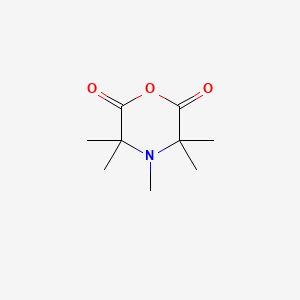
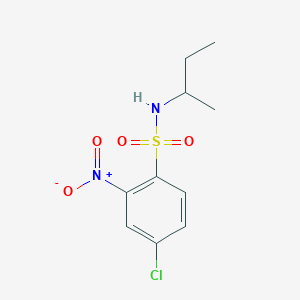
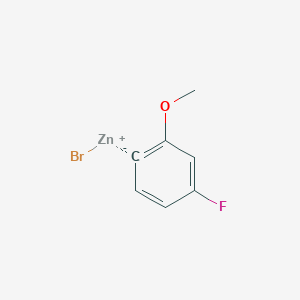
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
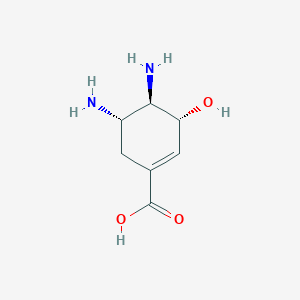
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
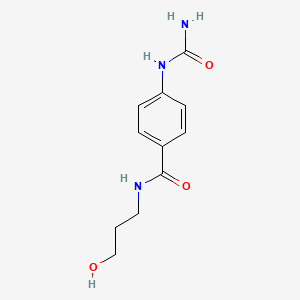
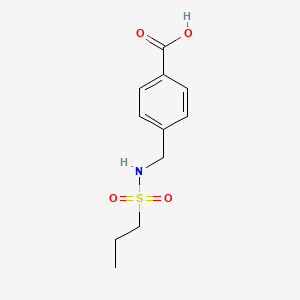
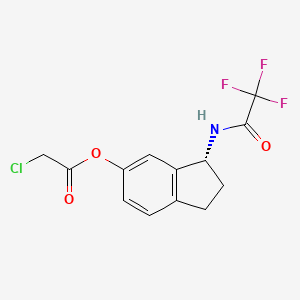
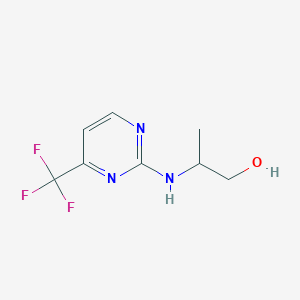
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
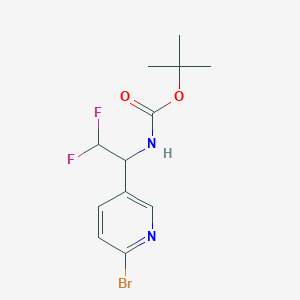
![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
